

An In-depth Technical Guide to 2-Bromoheptane (CAS: 1974-04-5)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromoheptane**, a versatile haloalkane intermediate with significant applications in organic synthesis and drug development. This document outlines its chemical and physical properties, spectroscopic data, safety information, and detailed experimental protocols for its key reactions.

Core Chemical and Physical Properties

2-Bromoheptane is a colorless liquid characterized by a seven-carbon chain with a bromine atom attached to the second carbon.[1] This structure imparts moderate polarity and makes it a valuable reactant in various chemical transformations.[1] It is widely utilized as an alkylating agent to introduce a heptyl group into molecules and serves as a solvent in the pharmaceutical and chemical industries.[2]

Table 1: Physicochemical Properties of **2-Bromoheptane**



Property	Value	Source(s)
CAS Number	1974-04-5	[2][3]
Molecular Formula	C7H15Br	[2][3]
Molecular Weight	179.10 g/mol	[3][4]
Appearance	Colorless liquid	[2]
Odor	Strong bromine odor	[2]
Density	1.142 g/mL at 25 °C	[5][6]
Boiling Point	166 °C (at 760 mmHg); 64-66 °C (at 21 mmHg)	[2][3][6]
Melting Point	-47 °C	[2][3]
Flash Point	54 °C (129.2 °F) - closed cup	[5]
Refractive Index (n20/D)	1.447	[2][5]
Vapor Pressure	2.18 mmHg at 25 °C	[2]
Solubility	Limited solubility in water; soluble in organic solvents like ether and chloroform.	[1]
LogP	3.35010	[2]

Table 2: Spectroscopic and Structural Identifiers

Identifier	Value	Source(s)
Canonical SMILES	CCCCC(C)Br	[3]
InChI	InChI=1S/C7H15Br/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3	[3][5]
InChlKey	HLAUCEOFCOXKNF- UHFFFAOYSA-N	[3][5]



Safety and Handling

2-Bromoheptane is a flammable liquid and an irritant.[4] Proper safety precautions must be observed during its handling and storage.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Flammable liquids (Category 3)	H226: Flammable liquid and vapor
Skin corrosion/irritation (Category 2)	H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)	H335: May cause respiratory irritation

(Source:[4])

Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces.[7][8] No smoking.
- Keep container tightly closed in a dry and well-ventilated place.
- Ground and bond container and receiving equipment.[7]
- Use explosion-proof electrical, ventilating, and lighting equipment.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Store in a well-ventilated place.[8] Keep cool.

First Aid Measures:



- If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
- If swallowed: Wash out mouth with water provided the person is conscious. Call a physician.

Experimental Protocols

2-Bromoheptane is a key substrate for various fundamental organic reactions, including nucleophilic substitution (SN2), elimination (E2), and the formation of Grignard reagents.

Nucleophilic Substitution (SN2): Synthesis of Heptan-2ol

This protocol describes the synthesis of heptan-2-ol from **2-bromoheptane** via an SN2 reaction with hydroxide as the nucleophile.

Materials:

- 2-Bromoheptane
- Sodium hydroxide (NaOH)
- Water (H₂O)
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser



- Separatory funnel
- Stirring apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of sodium hydroxide in water.
- Add 2-bromoheptane to the aqueous NaOH solution.
- Heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude heptan-2-ol.
- Purify the product by distillation.



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Figure 1. Experimental workflow for the SN2 synthesis of Heptan-2-ol.



Elimination (E2): Synthesis of Heptenes

This protocol outlines the E2 elimination of **2-bromoheptane** using a strong, sterically hindered base, potassium tert-butoxide, to favor the formation of less substituted alkenes (Hofmann product).

Materials:

- 2-Bromoheptane
- Potassium tert-butoxide (t-BuOK)
- tert-Butanol (t-BuOH)
- Pentane
- Distilled water
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Distillation apparatus
- Separatory funnel

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.
- Add **2-bromoheptane** dropwise to the stirred solution at room temperature.
- After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours.
- Monitor the reaction by gas chromatography (GC) to observe the formation of heptene isomers.
- Cool the reaction mixture and add distilled water to quench the reaction.



- Extract the product with pentane (3 x 40 mL).
- Combine the organic layers and wash with distilled water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and carefully remove the pentane by distillation to obtain the mixture of heptene isomers.



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Figure 2. Experimental workflow for the E2 elimination of 2-Bromoheptane.

Grignard Reagent Formation and Reaction

This protocol describes the preparation of heptan-2-ylmagnesium bromide and its subsequent reaction with an electrophile, such as carbon dioxide, to form 2-methylheptanoic acid. All glassware must be rigorously dried, and anhydrous solvents must be used.

Materials:

- 2-Bromoheptane
- Magnesium turnings
- Anhydrous diethyl ether
- Iodine crystal (as initiator)
- Dry ice (solid CO₂)
- Hydrochloric acid (HCl), aqueous solution

Foundational & Exploratory



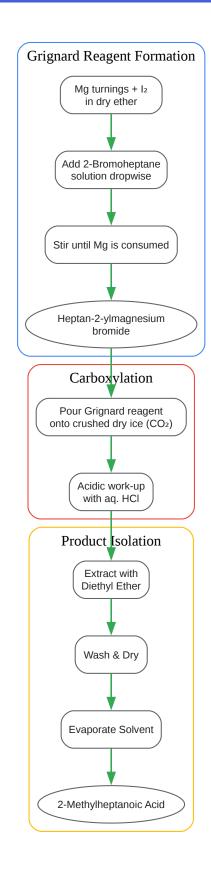


- Round-bottom flask with reflux condenser and drying tube
- Addition funnel
- Stirring apparatus

Procedure:

- Grignard Reagent Formation: a. Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and an addition funnel. b. Add a small amount of anhydrous diethyl ether to cover the magnesium. c. Dissolve **2-bromoheptane** in anhydrous diethyl ether and add it to the addition funnel. d. Add a small portion of the **2-bromoheptane** solution to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling). e. Once the reaction starts, add the remaining **2-bromoheptane** solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete reaction.
- Reaction with Carbon Dioxide: a. Crush dry ice and place it in a separate beaker. b. Slowly pour the prepared Grignard reagent solution over the crushed dry ice with stirring. c. Allow the mixture to warm to room temperature as the excess CO₂ sublimes. d. Quench the reaction by slowly adding aqueous HCl until the solution is acidic.
- Work-up and Isolation: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with diethyl ether. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and remove the solvent under reduced pressure to yield the crude 2-methylheptanoic acid.





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Figure 3. Workflow for Grignard reagent formation and carboxylation.



Applications in Drug Development and Organic Synthesis

2-Bromoheptane serves as a crucial building block in the synthesis of more complex organic molecules.[1] Its ability to participate in nucleophilic substitution and Grignard reactions makes it a valuable intermediate for introducing a seven-carbon fragment into a target molecule. This is particularly relevant in drug development, where modifying the lipophilicity and steric profile of a lead compound is often necessary to optimize its pharmacokinetic and pharmacodynamic properties.

For instance, **2-bromoheptane** has been used in the preparation of:

- Racemic 2-methylheptanol: A simple alcohol that can be a precursor for other chiral molecules.[5][6]
- Glutathione (GSH) derivatives and analogues: By reacting with nucleophilic sites on peptide backbones or side chains, it can be used to synthesize modified versions of GSH to study its biological activity or improve its therapeutic properties.[5][6]

The versatility of **2-bromoheptane** in forming carbon-carbon and carbon-heteroatom bonds ensures its continued importance as a staple reagent in the synthetic chemist's toolbox for research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromoheptane (CAS: 1974-04-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584549#2-bromoheptane-cas-number-1974-04-5]

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